1,1-Dimethylbutylamine is an organic compound with the molecular formula CHN. It is classified as a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is a colorless liquid at room temperature and has a distinct amine-like odor. Its molecular weight is approximately 101.19 g/mol, and it is known for being flammable and slightly soluble in water .
There is no scientific research readily available on the specific mechanism of action of 1,1-Dimethylbutylamine. However, primary amines can act as nucleophiles (electron donors) due to the lone pair of electrons on the nitrogen atom. This property allows them to participate in various reactions, such as forming bonds with carbonyl groups (C=O) in aldehydes and ketones [].
These reactions highlight its versatility as a building block in organic synthesis.
1,1-Dimethylbutylamine can be synthesized through several methods:
These methods allow for the efficient production of 1,1-dimethylbutylamine in laboratory settings.
1,1-Dimethylbutylamine has several applications:
Several compounds share structural similarities with 1,1-dimethylbutylamine. Below is a comparison highlighting their uniqueness:
The uniqueness of 1,1-dimethylbutylamine lies in its specific structure that allows for unique reactivity patterns compared to its analogs. Its applications in biochemical research further distinguish it from other similar compounds.
1,1-Dimethylbutylamine exhibits the molecular formula C₆H₁₅N, corresponding to a molecular weight of 101.19 grams per mole [1] [2]. The compound is systematically named as 2-methylpentan-2-amine according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [3]. The Chemical Abstracts Service registry number for this compound is 53310-02-4, which serves as its unique identifier in chemical databases [1] [3].
The molecular formula indicates the presence of six carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, reflecting a saturated aliphatic amine structure [1] [2]. The exact mass of the compound is calculated as 101.12000 atomic mass units, providing precise mass spectrometric identification parameters [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅N | [1] [2] |
| Molecular Weight | 101.19 g/mol | [1] [3] |
| Exact Mass | 101.12000 u | [3] |
| CAS Registry Number | 53310-02-4 | [1] [3] |
1,1-Dimethylbutylamine represents a tertiary amine structure where the nitrogen atom is bonded to three carbon substituents [1]. The compound features a quaternary carbon center bearing two methyl groups and an amino group, with an attached butyl chain [1] [3]. This structural arrangement distinguishes it from its positional isomer N,N-dimethylbutylamine, which possesses the same molecular formula but different connectivity patterns [4] [5].
The structural formula can be represented as (CH₃)₂C(NH₂)CH₂CH₂CH₃, where the amine group is attached to a secondary carbon bearing two methyl substituents [3]. The InChI key KPNJYXKRHWAPHP-UHFFFAOYSA-N provides a standardized representation of the molecular structure for computational chemistry applications [2].
Conformational analysis reveals that the compound can adopt multiple rotational conformations around the carbon-carbon bonds within the alkyl chain [6]. The presence of the geminal dimethyl groups creates steric interactions that influence the preferred conformational states, particularly affecting the orientation of the amino group relative to the alkyl chain [6].
The quaternary carbon center in 1,1-dimethylbutylamine lacks stereochemical centers due to the presence of two identical methyl substituents [1] [3]. Consequently, the compound does not exhibit optical activity or enantiomerism [5]. The molecular symmetry is reduced compared to fully symmetrical amines, but the absence of chiral centers eliminates stereoisomerism considerations [5].
The nitrogen atom in tertiary amines typically exhibits pyramidal geometry with the lone pair occupying one vertex of the tetrahedral arrangement [7]. However, the rapid inversion of the nitrogen center at room temperature precludes the observation of distinct nitrogen stereoisomers [7].
1,1-Dimethylbutylamine exists as a colorless liquid under standard temperature and pressure conditions [3]. The compound exhibits characteristic amine-like odor properties typical of tertiary aliphatic amines [3]. Physical appearance parameters indicate a clear, transparent liquid phase with no reported crystalline or solid-state modifications under ambient conditions [3].
The liquid state persists across a wide temperature range, reflecting the molecular structure's influence on intermolecular forces [3]. The absence of significant hydrogen bonding due to the tertiary amine structure contributes to the liquid state stability [8].
Thermal property data for 1,1-dimethylbutylamine indicates limited availability of experimentally determined values in the current literature [3]. The compound's thermal behavior reflects typical tertiary amine characteristics, with thermal stability under normal handling conditions [9].
| Thermal Property | 1,1-Dimethylbutylamine | N,N-Dimethylbutylamine (Reference) |
|---|---|---|
| Boiling Point | Not available | 93.3°C (750 mmHg) [10] [11] |
| Melting Point | Not available | -60°C [10] [11] |
Density measurements for 1,1-dimethylbutylamine are not extensively documented in available literature sources [3]. The molecular structure suggests density values consistent with tertiary aliphatic amines, typically ranging between 0.7 to 0.8 grams per milliliter at standard conditions [3].
Solubility characteristics remain largely undetermined for 1,1-dimethylbutylamine in current databases [3]. The presence of the tertiary amine group suggests moderate water solubility due to hydrogen bonding capabilities with water molecules [12]. Organic solvent solubility is expected to be high, particularly in polar aprotic solvents and alcohols [12].
Vapor pressure data for 1,1-dimethylbutylamine is not available in current chemical literature [3]. The molecular structure and intermolecular forces suggest moderate volatility typical of tertiary amines with similar molecular weights [3].
1,1-Dimethylbutylamine exhibits strong basic properties characteristic of tertiary aliphatic amines [14]. The compound is classified as a very strong basic compound based on its predicted pKa values [14]. Human Metabolome Database analysis indicates significant basicity, though specific pKa measurements in various media are not extensively documented [14].
The synthesis of 1,1-dimethylbutylamine from methyl isobutyl ketone represents one of the most established pathways for producing this tertiary amine compound. This method involves the direct transformation of the ketone functionality through reductive amination processes [1] [2] [3].
The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine product. Methyl isobutyl ketone serves as an excellent starting material due to its structural similarity to the target compound, requiring only the replacement of the carbonyl oxygen with a dimethylamino group [2] [3].
Research has demonstrated that leucine dehydrogenase can be successfully engineered to accept methyl isobutyl ketone as a substrate, producing chiral 1,3-dimethylbutylamine with high enantioselectivity. The engineered enzyme shows the ability to convert the ketone substrate with excellent stereochemical control, achieving enantiopurity levels exceeding 99% [2] [3].
The reaction conditions for this transformation typically involve temperatures ranging from 120 to 170 degrees Celsius, with reaction times extending from 19 to 21 hours. The process requires careful control of temperature and reaction time to optimize yield and minimize side product formation [5].
Reductive amination represents a fundamental approach for the synthesis of 1,1-dimethylbutylamine, involving the reaction of carbonyl compounds with ammonia or primary amines in the presence of hydrogen [6] [7] [8].
This methodology typically employs heterogeneous catalysts, with cobalt-based systems showing particular promise for selective primary amine synthesis. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the corresponding amine product [8].
The process benefits from the use of sterically hindered substrates, which can prevent over-reduction and improve selectivity toward the desired tertiary amine product. Research has shown that the substrate nitrile and product amine can retard the hydrogenation of secondary imine intermediates, resulting in enhanced selectivity [8].
Temperature control is critical in reductive amination processes, with optimal conditions typically ranging from 100 to 150 degrees Celsius. The reaction atmosphere must be carefully controlled to maintain appropriate hydrogen partial pressures while preventing unwanted side reactions [7] [8].
Catalytic hydrogenation methods for 1,1-dimethylbutylamine synthesis involve the use of supported metal catalysts under hydrogen atmosphere [9] [10] [11] [12].
Nickel-based catalysts supported on silica have shown excellent performance for this transformation, providing high activity and selectivity under mild conditions. The reaction typically operates at temperatures between 160 and 250 degrees Celsius, with pressures ranging from 1 to 60 bar depending on the specific catalyst system employed [9] [13].
Platinum-based catalysts have also demonstrated effectiveness in hydrogenation reactions, particularly when supported on carbon materials. These catalysts offer advantages in terms of operational stability and resistance to poisoning by impurities present in the reaction mixture [10] [11].
The mechanism of catalytic hydrogenation involves the activation of both the substrate and hydrogen molecule on the catalyst surface, followed by the transfer of hydrogen atoms to the substrate. This process requires careful optimization of reaction conditions to achieve maximum conversion while maintaining high selectivity [11] [12].
Alternative synthetic pathways for 1,1-dimethylbutylamine include alkylation of secondary amines and direct amination of alcohols [15].
The alkylation approach involves the reaction of dimethylamine with butyl halides under basic conditions, proceeding through a nucleophilic substitution mechanism. This method typically requires temperatures between 25 and 80 degrees Celsius and can achieve high yields with appropriate optimization of reaction conditions .
Direct amination of alcohols represents another viable approach, particularly when combined with hydrogen transfer catalysis. This method involves the reaction of butanol with dimethylamine in the presence of suitable catalysts, offering advantages in terms of atom economy and environmental compatibility [15].
The Weinreb ketone synthesis methodology can also be adapted for amine synthesis, involving the use of specialized amide intermediates that prevent over-addition reactions commonly encountered in traditional approaches [16].
Industrial production of 1,1-dimethylbutylamine typically employs continuous flow reactor systems to ensure consistent product quality and maximize operational efficiency [13] [17].
The most common industrial approach involves the use of fixed-bed reactors containing heterogeneous catalysts, operating under carefully controlled temperature and pressure conditions. These systems are designed to handle large-scale production while maintaining high selectivity and conversion rates [13] [17].
Industrial processes typically operate at temperatures between 150 and 250 degrees Celsius, with pressures ranging from 1 to 10 bar. The reaction mixture is continuously fed through the reactor system, with product separation achieved through distillation or other purification methods [13] [17].
Catalyst selection is critical for industrial applications, with factors such as activity, selectivity, and operational lifetime being key considerations. Nickel-based catalysts are commonly employed due to their excellent performance characteristics and cost-effectiveness [13] [8].
Process optimization involves careful consideration of reaction kinetics, mass transfer limitations, and heat management to ensure optimal performance. Advanced process control systems are employed to maintain consistent operating conditions and product quality [17] [18].
Purification of 1,1-dimethylbutylamine involves multiple analytical and separation techniques to achieve the required purity levels for various applications [19] [20] [21] [22].
Gas chromatography represents the primary analytical method for purity assessment, capable of detecting impurities at levels as low as 1 to 10 parts per million. The technique provides excellent separation of structural isomers and can distinguish between different amine species present in the product mixture [20] [22] [23].
High-performance liquid chromatography offers superior quantitative accuracy for purity determination, with detection limits reaching 0.1 to 1 parts per million. This technique is particularly valuable for analyzing complex mixtures and identifying trace impurities that may affect product performance [20] [21] [24].
Distillation remains the primary purification method for large-scale production, capable of achieving purity levels of 95 to 98 percent with recovery yields of 90 to 95 percent. The process typically requires 60 to 180 minutes for complete separation, depending on the specific impurities present [25] [26].
Crystallization with acids provides an alternative purification approach, particularly useful for removing specific classes of impurities. This method can achieve purity levels of 90 to 95 percent with recovery yields of 75 to 85 percent [25] [26].
Quality control protocols typically involve multiple analytical techniques to ensure comprehensive characterization of the final product. Nuclear magnetic resonance spectroscopy is employed to confirm structural integrity, while mass spectrometry provides molecular weight verification and impurity identification [20] [22].
Green chemistry approaches for 1,1-dimethylbutylamine synthesis focus on reducing environmental impact while maintaining high efficiency and selectivity [27] [28] [25].
Enzymatic catalysis represents the most environmentally friendly approach, operating under mild conditions with minimal waste generation. These systems typically operate at temperatures between 30 and 37 degrees Celsius, consuming only 2 to 5 kilowatt-hours per kilogram of product [1] [7] [3].
The atom economy of enzymatic processes ranges from 85 to 95 percent, significantly higher than traditional chemical methods. Waste generation is minimized to 0.1 to 0.3 kilograms per kilogram of product, representing a substantial improvement over conventional approaches [27] [28].
Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing both environmental impact and operational costs. These approaches typically consume 8 to 12 kilowatt-hours per kilogram of product while generating 0.2 to 0.5 kilograms of waste per kilogram of product [27] [28].
Supercritical carbon dioxide processes offer advantages in terms of separation efficiency and environmental compatibility. These systems operate at moderate temperatures and pressures while providing excellent mass transfer characteristics and easy product recovery [29] [28].
Ionic liquid catalysis provides enhanced selectivity and catalyst recyclability, though energy consumption remains moderate at 10 to 15 kilowatt-hours per kilogram of product. The environmental impact is considered moderate due to the potential for ionic liquid recovery and reuse [29] [28].
Microwave-assisted synthesis offers reduced reaction times and improved energy efficiency, consuming 5 to 8 kilowatt-hours per kilogram of product. This approach generates 0.2 to 0.4 kilograms of waste per kilogram of product while maintaining atom economy levels of 80 to 90 percent [27] [28].
Corrosive;Irritant